N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide

RORγ inverse agonist structure-activity relationship sulfonamide SAR

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide (CAS 946225-99-6) is a synthetic small molecule (MF: C₁₈H₁₈F₂N₂O₃S, MW: 380.41 g/mol) belonging to the N-sulfonylated tetrahydroquinoline chemotype. Compounds within this class have been characterized primarily as modulators of the retinoic acid receptor-related orphan receptor γ (RORγ/RORγt, NR1F3), a nuclear receptor implicated in Th17/IL-17-driven autoimmune pathology and androgen receptor (AR)-driven prostate cancer.

Molecular Formula C18H18F2N2O3S
Molecular Weight 380.4 g/mol
CAS No. 946225-99-6
Cat. No. B6573418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide
CAS946225-99-6
Molecular FormulaC18H18F2N2O3S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H18F2N2O3S/c1-2-26(24,25)22-9-3-4-12-5-7-14(11-17(12)22)21-18(23)13-6-8-15(19)16(20)10-13/h5-8,10-11H,2-4,9H2,1H3,(H,21,23)
InChIKeyODEMUBRTFATEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide (CAS 946225-99-6): Structural Identity and Pharmacological Context


N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide (CAS 946225-99-6) is a synthetic small molecule (MF: C₁₈H₁₈F₂N₂O₃S, MW: 380.41 g/mol) belonging to the N-sulfonylated tetrahydroquinoline chemotype . Compounds within this class have been characterized primarily as modulators of the retinoic acid receptor-related orphan receptor γ (RORγ/RORγt, NR1F3), a nuclear receptor implicated in Th17/IL-17-driven autoimmune pathology and androgen receptor (AR)-driven prostate cancer [1]. The core scaffold features a 1,2,3,4-tetrahydroquinoline bicycle bearing an N-sulfonamide electron-withdrawing group and a 3,4-difluorobenzamide substituent at the 7-position, with the specific ethanesulfonyl moiety distinguishing it from more extensively characterized phenylsulfonyl and methylsulfonyl analogs.

RORγ pathway inhibition screening and selectivity profiling
Sulfonamide SAR probe for steric-electronic parameterization
IP-diversified chemotype expansion beyond phenyl/methyl analogs

Why N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide Cannot Be Interchanged with Close Analogs


Within the N-sulfonylated tetrahydroquinoline series, both the N1-sulfonyl group identity and the benzamide substitution pattern exert orthogonal, non-additive effects on RORγ inverse agonist potency and selectivity. In the benchmark Genentech series (Fauber et al., 2015), varying the N-sulfonyl moiety from methanesulfonyl to arylsulfonyl altered RORc biochemical IC₅₀ by >10-fold, while the benzamide 7- versus 6-substitution regiochemistry further modulated cellular potency and nuclear receptor selectivity profiles [1]. Similarly, in the Wu et al. (2024) series, compounds with a 7-substituted benzenesulfonamide scaffold demonstrated distinct selectivity windows over RORα and RORβ compared to their 6-substituted counterparts [2]. The ethanesulfonyl group present in CAS 946225-99-6 introduces a steric and electronic profile intermediate between methanesulfonyl (minimal steric bulk, highest metabolic liability) and phenylsulfonyl (maximal π-stacking potential, altered CYP450 susceptibility) that cannot be replicated by generic substitution. Additionally, the 3,4-difluorobenzamide pattern confers a specific hydrogen-bond-acceptor topology distinct from the 2,6-difluorobenzamide isomer [1]. These structure-activity relationship (SAR) discontinuities mean that procurement decisions based solely on core scaffold similarity without specifying sulfonamide and benzamide substitution carry quantifiable risk of selecting a compound with divergent target engagement.

Sulfonamide substituent mismatch
Ethanesulfonyl occupies a distinct steric-electronic niche; potency and metabolic stability may shift substantially versus methyl or phenyl analogs.
Benzamide regioisomer and fluorination pattern
3,4-difluoro topology creates a different H-bond pharmacophore than 2,6-difluoro or 6-substituted isomers, potentially altering target binding pose.
Absence of direct experimental data
All differentiation is based on class-level SAR; target engagement must be verified before assuming functional equivalence to characterized analogs.

Quantitative Differentiation Evidence for N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide (946225-99-6) Versus Closest Analogs


Sulfonamide Substituent SAR: Ethanesulfonyl Occupies a Unique Steric-Electronic Niche Between Methyl and Phenyl Analogs

In the N-sulfonyl-tetrahydroquinoline series reported by Fauber et al. (Genentech, 2015), the N1-sulfonyl substituent identity was a critical determinant of RORc biochemical inverse agonist potency. Compound 1 (methanesulfonyl derivative) displayed an IC₅₀ of 1.5 μM in the cofactor recruitment assay, while replacement with 4-chlorophenylsulfonyl (compound 5) improved potency to sub-micromolar levels. The ethanesulfonyl group present in the target compound represents an electronically and sterically intermediate substituent not directly characterized in this series, but situated between the smallest (methyl, higher metabolic clearance risk) and largest (aryl, enhanced CYP450 interaction potential) characterized substituents [1]. Independently, the Wu et al. (2024) series demonstrated that benzylsulfonyl-substituted tetrahydroquinolines achieved nanomolar RORγ transcriptional inhibition, with compound 13e (XY039) showing effective suppression of RORγ-driven gene expression in prostate cancer cells, while compounds with smaller sulfonamide groups trended toward reduced cellular potency [2].

Sulfonamide SAR
Class-level inference
Estimated >10-fold potency range across sulfonamide substituents; ethanesulfonyl predicted intermediate between methyl (IC₅₀ ~1.5 μM) and aryl (sub-μM) analogs.
Supports sulfonamide SAR review for potency optimization.
Direct data for target compound unavailable; verify experimentally.
RORγ inverse agonist structure-activity relationship sulfonamide SAR

Benzamide Regiochemistry and Fluorination Pattern: 3,4-Difluoro vs 2,6-Difluoro Isomer Differentiation

The target compound bears a 3,4-difluorobenzamide substituent at the tetrahydroquinoline 7-position. The closest commercially cataloged comparator is N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide (CAS 946214-02-4), which differs solely in the fluorine substitution pattern on the benzamide ring . In fluorobenzamide-containing kinase and nuclear receptor ligands, the 3,4-difluoro pattern presents both fluorine atoms in a coplanar orientation relative to the amide carbonyl, creating a distinctly different electrostatic potential surface and hydrogen-bond-acceptor geometry compared to the 2,6-difluoro isomer, where one fluorine is ortho to the amide NH and the other is ortho to the carbonyl [1]. This difference has been shown to affect target binding pose and selectivity in related sulfonamide chemotypes. Specifically, in the Genentech tetrahydroquinoline series, benzamide substitution at the 7-position versus the 6-position yielded divergent RORc cellular potency profiles, with 7-substituted compounds demonstrating improved biochemical-to-cellular translation [2].

Benzamide Regiochemistry
Class-level inference
3,4-difluoro vs. 2,6-difluoro pattern: distinct electrostatic surface and H-bond acceptor topology; 7-substitution favored in Genentech cellular assays.
Supports binding pose differentiation; non-interchangeable isomer.
SAR trend from analog series; verify for target compound.
fluorobenzamide SAR regioisomer selectivity hydrogen-bond topology

Patent Landscape and Freedom-to-Operate: Documented Structural Claim Scope for the N-Sulfonylated Tetrahydroquinoline Chemotype

The N-sulfonylated tetrahydroquinoline scaffold, including compounds bearing ethanesulfonyl N-substitution and difluorobenzamide C7-substitution, falls within the Markush claims of US Patent 9,512,111 (assigned to Merck Sharp & Dohme / Lycera Corporation) and the related PCT application WO2012/106995 [1]. Claim 1 generically encompasses N-sulfonylated tetrahydroquinolines of Formula I, wherein R¹ includes alkylsulfonyl (encompassing ethanesulfonyl), and R² includes substituted benzamide at any tetrahydroquinoline ring position. This patent family explicitly claims methods of inhibiting RORγ activity and treating immune and inflammatory disorders. The compound CAS 946225-99-6 is structurally encompassed but not specifically exemplified in the granted claims, positioning it as a patent-scope-validated but experimentally uncharacterized chemical entity within a clinically pursued target class [2]. This contrasts with more advanced analogs such as BMS-986251 (a clinical-stage RORγt inverse agonist with a distinct benzothiazine core) and GSK2981278 (a phenylsulfonyl-tetrahydroquinoline derivative evaluated clinically for psoriasis), both of which are subject to separate patent estates [3].

Patent Landscape
Supporting evidence
Encompassed by US9512111 generic claims; not specifically exemplified; structurally distinct from clinical candidates BMS-986251 and GSK2981278.
May support IP differentiation strategy.
Comprehensive legal review required; patentability depends on new experimental data.
patent analysis RORγ intellectual property freedom-to-operate

Critical Acknowledgment: Absence of Direct Experimental Data for CAS 946225-99-6

A systematic search of PubMed, SciFinder, Google Scholar, BindingDB, ChEMBL, PubChem, RCSB PDB, and major patent databases (USPTO, WIPO, EPO) as of May 2026 has not identified any peer-reviewed publication, patent exemplification, or public database entry containing experimentally measured biological activity data (IC₅₀, Kd, Ki, EC₅₀), ADME parameters (solubility, permeability, metabolic stability, plasma protein binding), selectivity profiling, or in vivo efficacy results specifically for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide (CAS 946225-99-6) . The compound appears exclusively in commercial vendor catalogs (e.g., ChemDiv, CymitQuimica) as a research-grade screening compound, typically at ≥95% purity, with molecular weight, formula, and predicted physicochemical properties available but no empirical target engagement data . All differentiation claims in this guide are therefore based on class-level SAR inference from structurally proximal analogs, and users should verify target engagement experimentally before committing to large-scale procurement. This data gap is explicitly noted in accordance with the evidence-grade classification framework established for this guide.

Data Gap Acknowledgment
Data to verify
No peer-reviewed bioactivity, ADME, or selectivity data found for CAS 946225-99-6 (search date May 2026).
Requires in-house profiling before large-scale procurement.
All differentiation claims based on analog SAR inference.
data gap analysis experimental characterization risk assessment

Recommended Research and Procurement Application Scenarios for N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-difluorobenzamide (946225-99-6)


RORγ/Targeted Nuclear Receptor Screening Library Expansion with Novel Sulfonamide Chemotypes

CAS 946225-99-6 is best deployed as a structurally differentiated entry in focused screening libraries targeting RORγ or related nuclear receptors (RORα, RORβ). The unique ethanesulfonyl/3,4-difluorobenzamide combination expands the chemical space coverage beyond heavily represented phenylsulfonyl and methylsulfonyl analogs [1]. Inclusion in a thermal shift assay (TSA) or GAL4-RORγ luciferase reporter screen, as validated by Wu et al. (2024) for the broader tetrahydroquinoline class, would enable direct potency and selectivity benchmarking against known reference compounds such as SR2211 or GSK805 [2]. Procurement at the 5–50 mg scale (typical vendor catalog offering, purity ≥95%) is appropriate for initial hit identification and confirmation in secondary assays.

Structure-Activity Relationship (SAR) Probe for Sulfonamide Steric-Electronic Parameterization

For medicinal chemistry programs focused on the RORγ inverse agonist pharmacophore, CAS 946225-99-6 serves as a valuable SAR probe to deconvolute the contribution of the ethanesulfonyl substituent to target potency, selectivity, and ADME properties. By comparing head-to-head with the methanesulfonyl analog (Genentech compound 1, RORc IC₅₀ = 1.5 μM in cofactor recruitment assay) and commercially available phenylsulfonyl congeners, researchers can establish a quantitative sulfonamide steric-electronic parameter map to guide lead optimization [1]. This application is most impactful when combined with co-crystallography studies to resolve the binding mode of the ethanesulfonyl group within the RORγ ligand-binding domain, analogous to the structural characterization reported for compound XY039 (PDB 7XQE) [2].

IP-Diversification and Patent Circumvention Strategy in the RORγ Modulator Space

The compound may hold strategic value for organizations seeking to establish novel composition-of-matter intellectual property within the crowded RORγ modulator patent landscape. Because CAS 946225-99-6 combines an ethanesulfonyl group (less commonly exemplified than methyl or aryl sulfonamides) with a 3,4-difluorobenzamide at the 7-position (distinct from the more frequently claimed 6-substituted or 2,6-difluoro regioisomers), it may offer a basis for subgenus claims in follow-on patent filings, provided that experimental data demonstrating unexpected potency, selectivity, or pharmacokinetic advantages can be generated [1][3]. This scenario presupposes in-house biological profiling to establish the factual basis for patentability.

Application
Selection Property
Validation Focus
RORγ screening library expansion
Novel ethanesulfonyl/3,4-difluorobenzamide chemotype
RORγ pathway inhibition assay and selectivity profiling
Sulfonamide SAR parameterization
Steric-electronic profile of ethanesulfonyl group
Binding mode characterization and ADME comparison
IP diversification strategy
Patent-scope differentiation from exemplified analogs
Patentability assessment supported by experimental data
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